CYP51-IN-2

Antifungal susceptibility Dermatophyte CYP51 inhibition

CYP51-IN-2 (CAS 1155361-00-4), also designated as compound 1b or Cytochrome P450 14α-demethylase inhibitor 1B, is a synthetic triazole antifungal agent developed as an analog of fluconazole. This compound features the molecular formula C21H21F3N4O and a molecular weight of 402.41 g/mol, incorporating a 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol core scaffold with an N-allyl-N-(2-fluorobenzyl) side chain modification.

Molecular Formula C21H21F3N4O
Molecular Weight 402.4 g/mol
CAS No. 1155361-00-4
Cat. No. B1497879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP51-IN-2
CAS1155361-00-4
Molecular FormulaC21H21F3N4O
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC=CCN(CC1=CC=CC=C1F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C21H21F3N4O/c1-2-9-27(11-16-5-3-4-6-19(16)23)12-21(29,13-28-15-25-14-26-28)18-8-7-17(22)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2
InChIKeyKYEYNJPZPOQCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CYP51-IN-2 (CAS 1155361-00-4) as a Fluconazole-Derived Triazole Antifungal Research Tool: Compound Identity and Core Activity


CYP51-IN-2 (CAS 1155361-00-4), also designated as compound 1b or Cytochrome P450 14α-demethylase inhibitor 1B, is a synthetic triazole antifungal agent developed as an analog of fluconazole [1]. This compound features the molecular formula C21H21F3N4O and a molecular weight of 402.41 g/mol, incorporating a 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol core scaffold with an N-allyl-N-(2-fluorobenzyl) side chain modification [2]. CYP51-IN-2 targets lanosterol 14α-demethylase (CYP51/Erg11p), the same essential ergosterol biosynthesis enzyme inhibited by clinical azole antifungals, and was rationally designed through computational docking studies to enhance target engagement relative to the parent fluconazole structure [1].

Procurement Risk Analysis: Why Generic Fluconazole or Other In-Class CYP51 Inhibitors Cannot Substitute for CYP51-IN-2


CYP51-IN-2 (compound 1b) is not a generic triazole antifungal but a structurally distinct analog with a specific N-allyl-N-(2-fluorobenzyl) side chain modification engineered to address key limitations of fluconazole [1]. Within the same 1a–n analog series reported by Chai et al., even closely related compounds bearing different para-substituted benzyl side chains exhibit substantially divergent antifungal potencies—some analogs showed no activity or only moderate activity against tested fungi—demonstrating that minor structural perturbations dramatically alter target engagement and biological efficacy [1]. Consequently, generic fluconazole or arbitrary in-class CYP51 inhibitors cannot reproduce the specific activity profile of CYP51-IN-2, nor can they serve as functionally equivalent research tools for experiments requiring this compound‘s particular potency signature against Microsporum gypseum and Candida albicans [1][2]. Furthermore, fluconazole resistance in clinical isolates frequently arises from ERG11/CYP51 point mutations that reduce azole binding affinity, underscoring the need for characterized analog tools like CYP51-IN-2 to investigate structure-activity relationships and resistance circumvention strategies [3].

CYP51-IN-2 Quantitative Differentiation Evidence: Comparator-Based Activity Data for Procurement Decision-Making


Antifungal Potency Against Microsporum gypseum: CYP51-IN-2 Exhibits 64-Fold Higher Activity than Fluconazole

CYP51-IN-2 (compound 1b) demonstrates a 64-fold enhancement in antifungal activity compared to the clinical comparator fluconazole against the dermatophyte Microsporum gypseum. This differentiation was established in a head-to-head in vitro susceptibility assay where both compounds were evaluated under identical experimental conditions [1].

Antifungal susceptibility Dermatophyte CYP51 inhibition MIC80

Antifungal Potency Against Candida albicans: CYP51-IN-2 Exhibits 128-Fold Higher Activity than Fluconazole

CYP51-IN-2 (compound 1b) exhibits a 128-fold enhancement in antifungal activity relative to fluconazole against Candida albicans. This represents one of the most pronounced potency improvements reported within the 1a–n analog series, with compounds 1a, 1b, and 2b all achieving MIC80 values of 0.0039 μg/mL against this clinically relevant yeast [1].

Candida albicans Antifungal susceptibility MIC80 CYP51 inhibition

Structure-Activity Differentiation Within the 1a–n Analog Series: CYP51-IN-2 (1b) Belongs to a High-Potency Subset

Within the 1a–n analog series reported by Chai et al., CYP51-IN-2 (compound 1b) clusters in a high-potency subset alongside compounds 1a and 1g, all of which share 64-fold greater activity than fluconazole against M. gypseum. In contrast, series 2a–f and 3a–f compounds showed no activity or only moderate activity against all fungi tested, underscoring that the N-allyl-N-(substituted-benzyl) side chain configuration of CYP51-IN-2 confers specific potency advantages not shared by structurally divergent analogs [1].

Structure-activity relationship Triazole antifungal Side chain optimization CYP51 docking

Computationally Guided Target Engagement: Molecular Docking Supports Differentiated Binding Mode

Computational docking experiments reported for the 1a–n series indicate that these compounds engage the CYP51 active site through a conserved coordination bond with the heme iron via the triazole N-4 nitrogen, complemented by interactions with the hydrophilic H-bonding region, hydrophobic region, and narrow hydrophobic cleft [1]. The SAR analysis further suggests that shorter side chains—as featured in CYP51-IN-2 relative to extended analogs—enhance inhibitory activity, providing a rational structural basis for the observed potency differentiation from fluconazole and other analogs [1].

Molecular docking CYP51 active site Heme coordination Ligand binding

Chemical Identity and Purity Specifications: Vendor-Reported Characterization Parameters

Commercial suppliers of CYP51-IN-2 (CAS 1155361-00-4) report a minimum purity specification of 95%, with the compound supplied as a powder stable for 36 months when stored lyophilized at -20°C under desiccated conditions [1]. The molecular formula is uniformly reported as C21H21F3N4O with a molecular weight of 402.41 g/mol . In solution, storage at -20°C is recommended with use within 3 months to prevent potency loss [1].

Chemical characterization Purity specification Quality control Procurement

CYP51-IN-2 Recommended Research Applications: Evidence-Guided Experimental Scenarios


High-Sensitivity Probe for CYP51 Target Engagement Studies in Candida albicans

Given CYP51-IN-2's 128-fold higher potency against C. albicans relative to fluconazole (MIC80 = 0.0039 μg/mL vs. 0.5 μg/mL), this compound is ideally suited as a high-sensitivity chemical probe for investigating CYP51 target engagement, sterol biosynthesis inhibition, and downstream cellular responses in Candida models [1]. The exceptionally low MIC80 enables the use of sub-nanomolar working concentrations, minimizing off-target effects and solvent interference while providing a wide dynamic range for dose-response studies [1]. This application scenario is particularly relevant for researchers studying azole mechanism of action, screening for synergy with adjunctive agents, or evaluating resistance circumvention strategies where the high background activity of fluconazole would otherwise limit assay resolution.

Dermatophyte Susceptibility Testing and Antifungal Discovery Benchmarking Against Microsporum gypseum

CYP51-IN-2 demonstrates 64-fold higher activity than fluconazole against the dermatophyte M. gypseum (MIC80 = 0.0039 μg/mL vs. 0.25 μg/mL), establishing it as a potent benchmark compound for dermatophyte antifungal discovery programs [1]. Researchers evaluating novel antifungal scaffolds or conducting structure-activity relationship studies can employ CYP51-IN-2 as a positive control comparator to calibrate assay sensitivity and benchmark candidate potency against a well-characterized triazole analog with validated CYP51 engagement [1]. This application is further supported by the availability of structurally related active analogs (1a, 1g) and inactive series (2a–f, 3a–f) that together constitute a validated SAR toolkit for dermatophyte CYP51 inhibitor development [1].

Structure-Activity Relationship Tool for Investigating Side Chain Contributions to CYP51 Inhibition

As compound 1b within the 1a–n analog series, CYP51-IN-2 serves as a defined reference point for investigating the contribution of N-allyl-N-(substituted-benzyl) side chain modifications to CYP51 inhibitory activity [1]. The clear potency demarcation between the active 1a–n series (including CYP51-IN-2) and the inactive or moderately active 2a–f and 3a–f series provides a robust SAR framework for probing the structural determinants of triazole antifungal efficacy [1]. Researchers engaged in medicinal chemistry optimization of azole scaffolds can utilize CYP51-IN-2 alongside its series counterparts to systematically evaluate how side chain length, substitution pattern, and conformational flexibility influence target binding, as supported by the molecular docking data implicating interactions with the hydrophobic cleft and H-bonding region of CYP51 [1].

Reference Standard for In Vitro Antifungal Susceptibility Assay Development and Validation

The well-documented MIC80 values of CYP51-IN-2 against both M. gypseum (0.0039 μg/mL) and C. albicans (0.0039 μg/mL) under standardized broth microdilution conditions establish this compound as a suitable reference standard for developing, validating, or troubleshooting in vitro antifungal susceptibility assays [1]. Unlike fluconazole, whose MIC80 can vary substantially depending on strain background and resistance status, CYP51-IN-2's activity has been quantitatively defined against specific reference strains, enabling its use as a consistent positive control to verify assay performance, confirm inoculum viability, and detect inter-experimental variability [1]. The commercial availability of CYP51-IN-2 with defined purity specifications (≥95%) and documented storage stability further supports its utility as a reproducible reference material [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYP51-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.